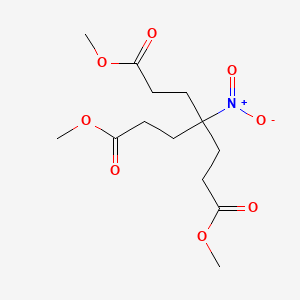

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

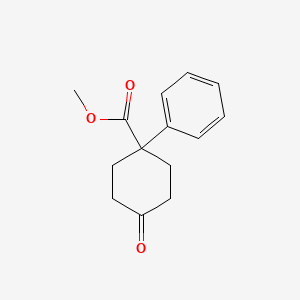

Compounds with the “methoxy” and “oxopropyl” groups are often involved in various chemical reactions due to their reactivity. They can be part of larger molecules in pharmaceuticals, polymers, or other chemical compounds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific conditions and reagents used. Common reactions might include oxidation, reduction, or various types of coupling reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and solubility can be determined experimentally. These properties are influenced by factors like molecular structure and intermolecular forces .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Compounds

- Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is involved in various chemical reactions. For example, the treatment of dimethyl 3-nitrophthalate with dimethyl sulfoxide and sodium methoxide leads to the production of azoxybenzene-2,2′,3,3′-tetracarboxylic acid and 3-nitrophthalic acid (Otsuji, Yabune, & Imoto, 1969).

Photocatalysis

- In the context of photocatalysis, compounds similar to Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate have been used. For instance, the photoassisted Fenton reaction involves the complete oxidation of compounds like metolachlor and methyl parathion, leading to the degradation of pollutants in water (Pignatello & Sun, 1995).

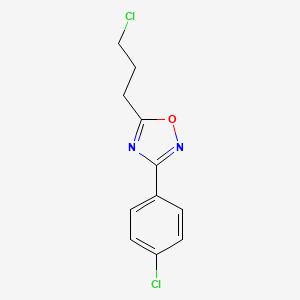

Synthesis of Methoxytropolones and Furans

- Methoxytropolones, which have therapeutic development potential, can be synthesized from compounds that include Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate. Triflic acid-mediated rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones are one such example (Williams et al., 2013).

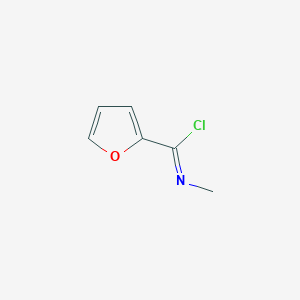

Oxazole Formation

- The compound can also participate in reactions leading to oxazole formation. A study describes the reaction of dimethyl diazomalonate with nitriles to produce oxazoles, demonstrating the versatility of similar compounds in organic synthesis (Connell, Scavo, Helquist, & Åkermark, 1986).

Anti-Tobacco Mosaic Virus Activities

- In the field of virology and phytochemistry, derivatives of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate, such as chromones isolated from Cassia fistula, have shown anti-tobacco mosaic virus activities. These findings indicate the potential use of similar compounds in developing antiviral agents (Li et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORHCCKVQQRGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446221 |

Source

|

| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

CAS RN |

83935-54-0 |

Source

|

| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)